molecular formula C12H16O3 B1360286 Methyl 4-(4-methoxyphenyl)butanoate CAS No. 20637-08-5

Methyl 4-(4-methoxyphenyl)butanoate

Cat. No. B1360286
CAS RN: 20637-08-5
M. Wt: 208.25 g/mol
InChI Key: FEZIYDSIDIJXQH-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O312. It has a molecular weight of 208.2612. The compound is a colorless to light-yellow liquid1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Methyl 4-(4-methoxyphenyl)butanoate. However, similar compounds can be prepared by Friedel–Crafts reactions3.



Molecular Structure Analysis

The InChI code for Methyl 4-(4-methoxyphenyl)butanoate is 1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H312. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Methyl 4-(4-methoxyphenyl)butanoate.



Physical And Chemical Properties Analysis

Methyl 4-(4-methoxyphenyl)butanoate has a density of 1.0±0.1 g/cm32. It has a boiling point of 303.6±25.0 °C at 760 mmHg2. The compound has a molar refractivity of 58.2±0.3 cm32. It has a polar surface area of 36 Å22 and a molar volume of 199.3±3.0 cm32.


Scientific Research Applications

Synthesis and Chemical Transformation

Methyl 4-(4-methoxyphenyl)butanoate has diverse applications in chemical synthesis and transformations. It has been used in the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of the compound LY518674. An organic solvent-free process has been developed for this purpose, highlighting its role in environmentally-friendly chemical processes (Delhaye et al., 2006).

In Chemical Reactions

The compound is involved in nucleophilic substitution and elimination reactions. Studies on 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions provide insights into the reaction mechanisms and product yields of these processes (Toteva & Richard, 1996).

Pharmaceutical and Aroma Compound Synthesis

Methyl 4-(4-methoxyphenyl)butanoate is a precursor in the synthesis of pharmaceutical and aroma compounds. A notable example is its role in continuous flow strategies for generating 4-aryl-2-butanone derivatives, including nabumetone, an anti-inflammatory drug, and raspberry ketone, a popular aroma compound (Viviano et al., 2011).

Analytical Chemistry

In analytical chemistry, derivatives of methyl 4-(4-methoxyphenyl)butanoate have been used as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols, demonstrating its utility in sensitive detection methods (Gatti et al., 1990).

Photoreactions and Synthesis

The compound is also relevant in photochemical reactions, contributing to the synthesis of chromones and other related compounds. These photoreactions have practical applications in creating chromone precursors, which are valuable in various chemical syntheses (Álvaro et al., 1987).

Intermediate in Biologically Active Compounds

Methyl 4-(4-methoxyphenyl)butanoate serves as an intermediate in synthesizing biologically active compounds, such as ACE inhibitors. Its versatility in chemical reactions underscores its importance in medicinal chemistry (Zhang et al., 2009).

Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of research or applications involving Methyl 4-(4-methoxyphenyl)butanoate.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.


properties

IUPAC Name

methyl 4-(4-methoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZIYDSIDIJXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174672
Record name 4-(4-Methoxyphenyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methoxyphenyl)butanoate

CAS RN

20637-08-5
Record name 4-(4-Methoxyphenyl)butanoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methoxyphenyl)butanoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-methoxyphenyl)-butyric acid (25.1 g, 0.129 mol) in methanol (130 mL), was added sulfuric acid (concentrated, 1.0 mL) dropwise and it was stirred at room temperature overnight under nitrogen. The reaction mixture was concentrated on a rota-vapor, the residue was then partitioned between ethyl acetate (200 mL) and saturated sodium bicarbonate aqueous solution (200 mL). The organic phase was separated, washed with brine (3×200 mL), then dried over Na2SO4 and filtered. Evaporation of solvent gave the titled compound as an oil (26.8 g, 99%). Mass (MH+)=209.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Xu, X Bai, J Xu, J Ren, Y Xing, Z Li, J Wang, J Shi… - Rsc Advances, 2017 - pubs.rsc.org
Protein kinase B (PknB) is an essential serine/threonine protein kinase required for Mycobacterium tuberculosis (M. tb) cell division and cell-wall biosynthesis. A high throughput screen …
Number of citations: 17 pubs.rsc.org
AK Panda - 2005 - nopr.niscpr.res.in
A facile synthesis of di-O-methyl centrolobol Page 1 Indian Journal of Chemistry Vol. 43B, February 2005, pp. 372-375 A facile synthesis of di-O-methyl centrolobol Atulya Kumar Panda…
Number of citations: 3 nopr.niscpr.res.in
RA Bunce, AN Cox - Organic Preparations and Procedures …, 2010 - Taylor & Francis
A recent project required the preparation of a series of 1, 1-disubstituted-1, 2, 3, 4-tetrahydronaphthalene derivatives. These compounds are known to be both retinoic acid receptor (…
Number of citations: 8 www.tandfonline.com
X Ma, SB Herzon - The Journal of Organic Chemistry, 2016 - ACS Publications
Cobalt bis(acetylacetonate) is shown to mediate hydrogen atom transfer to a broad range of functionalized alkenes; in situ oxidation of the resulting alkylradical intermediates, followed …
Number of citations: 38 pubs.acs.org
M Amézquita-Valencia, G Achonduh… - The Journal of Organic …, 2015 - ACS Publications
The phosphine ligand mediated palladium catalyzed alkoxycarbonylation of alkenes was investigated with the objective of attaining good linear selectivity for the ester. The effect of …
Number of citations: 50 pubs.acs.org
S Luo, M Peng, P Querard, CC Li… - The Journal of Organic …, 2021 - ACS Publications
Copper-catalyzed conjugate addition is a classic method for forming new carbon–carbon bonds. However, copper has never showed catalytic activity for umpolung carbanions in …
Number of citations: 5 pubs.acs.org
M du Plessis, C Marais, BCB Bezuidenhoudt - Synthesis, 2016 - thieme-connect.com
Previous research showed that the steric bulk, electronic character, and bite angle of the ligand have an influence on both the catalyst activity and regioselectivity of hydroformylation …
Number of citations: 4 www.thieme-connect.com
S Turega - 2004 - search.proquest.com
In response to the observation of extreme tunnelling in enzymatic transfer of hydrogen, a number of model systems have been synthesised and studied. These small molecule model …
Number of citations: 0 search.proquest.com
Y Dong - 2021 - search.proquest.com
Two catalytic systems exploiting the capability of introducing functionalities into C–H bonds using transition metal stabilized ligand-based radicals were explored. The first system …
Number of citations: 2 search.proquest.com
PS van Heerden, BCB Bezuidenhoudt, D Ferreira - Tetrahedron, 1996 - Elsevier
Several benzylic copper reagents, benzylcopper, 4-methoxybenzylcopper and 1-phenylethylcopper, facilitate the conjugate addition of the corresponding benzyl ligands to α,β-enoates …
Number of citations: 23 www.sciencedirect.com

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